molecular formula C19H22N2O4S B2669442 (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 514825-39-9

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2669442
CAS No.: 514825-39-9
M. Wt: 374.46
InChI Key: VQLIHMFUAKRXFA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a cyclohexylsulfamoyl group, a phenyl ring, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide typically involves a multi-step process:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of cyclohexylamine with a sulfonyl chloride to form the cyclohexylsulfamoyl group.

    Aryl Substitution: The cyclohexylsulfamoyl group is then introduced to a phenyl ring through an electrophilic aromatic substitution reaction.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety by reacting the substituted phenyl compound with furan-2-carbaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-cyclohexylsulfamoyl)phenyl)acrylamide: Lacks the furan ring, which may affect its biological activity.

    N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.

Uniqueness

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in research.

Properties

IUPAC Name

(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIHMFUAKRXFA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.